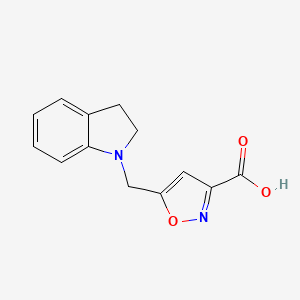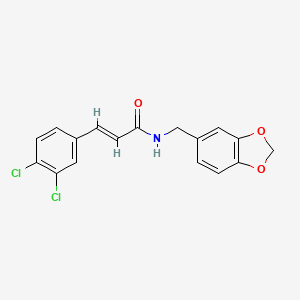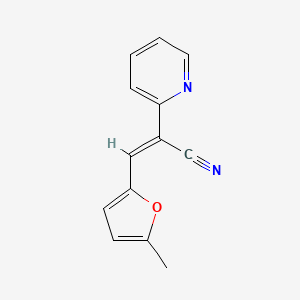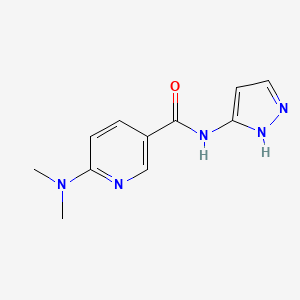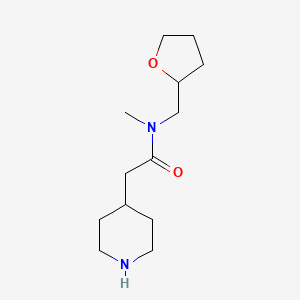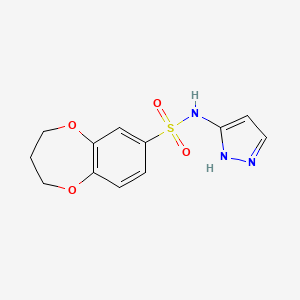
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as PDP, is a chemical compound that has been studied extensively for its potential use in scientific research.
Mécanisme D'action
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide acts as a carbonic anhydrase inhibitor by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This can lead to a decrease in pH and a disruption of cellular processes. N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide also exhibits fluorescence properties, which can be used for imaging cellular structures.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can inhibit the growth of cancer cells in vitro, as well as reduce the invasiveness of cancer cells in vivo. N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been shown to have neuroprotective effects, potentially through its ability to inhibit carbonic anhydrase IX.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in lab experiments is its ability to selectively target carbonic anhydrase IX, making it a potentially useful tool for studying this protein. However, N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. One area of interest is the development of N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide-based fluorescent probes for imaging cellular structures. Another potential direction is the investigation of N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide as a therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and its potential uses in cancer therapy.
Méthodes De Synthèse
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can be synthesized using a multi-step process involving the reaction of 2-hydroxy-3,4-methylenedioxybenzaldehyde with hydrazine hydrate, followed by the addition of 4-chlorobenzenesulfonyl chloride and pyrazole. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer. N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been investigated for its use as a fluorescent probe for imaging cellular structures, as well as for its potential as a therapeutic agent for neurological disorders.
Propriétés
IUPAC Name |
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-20(17,15-12-4-5-13-14-12)9-2-3-10-11(8-9)19-7-1-6-18-10/h2-5,8H,1,6-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVVBPQLNQJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=NN3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)


![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)

